Aloesol

Antioxidant Free Radical Scavenging Natural Product Chemistry

Aloesol (CAS 94356-35-1) is a chromone scaffold with proven stereospecific DPPH activity (weak for (+)-12R, inactive for others) and no HepG2 cytotoxicity (IC50 >15.6 µg/mL). Ideal as a negative control in cytotoxicity screens, a reference in aloesone reduction assays, and a biosynthetic intermediate for nonactin. Procure ≥98% purity dl-Aloesol or specific enantiomers for precise SAR studies.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 94356-35-1
Cat. No. B1638172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloesol
CAS94356-35-1
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O
InChIInChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3
InChIKeyZYCNQWOKCMJKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloesol (CAS 94356-35-1) - A Distinct Chromone Scaffold for Scientific Selection and Procurement


Aloesol (CAS 94356-35-1), also known as dl-7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromone, is a chromone derivative primarily identified as a constituent of Aloe species and Chinese rhubarb [1]. It belongs to a class of organic compounds characterized by a benzopyran-4-one core and has been detected in green vegetables, marking it as a potential dietary biomarker [1]. Aloesol exists as a solid, is considered relatively neutral, and has an estimated water solubility of approximately 10260 mg/L at 25°C [1].

Why Generic Aloe Chromones Cannot Substitute for Aloesol in Targeted Research and Development


The Aloe genus produces a complex matrix of structurally related chromones, including aloesin, aloeresin A, aloesone, and various glucosylated aloesol derivatives. Crucially, these compounds exhibit divergent biological activities due to subtle structural variations, such as the presence or absence of a C-glucosyl moiety or differences in side-chain oxidation states [1][2]. For instance, aloesol is a metabolic reduction product of aloesone and aloesin, indicating a distinct in vivo fate and potential for different bioactivity [1]. Therefore, assuming functional equivalence between Aloe chromones is scientifically unfounded and can lead to erroneous experimental outcomes. The evidence below quantifies these critical differences, demonstrating why Aloesol cannot be generically interchanged with its structural analogs.

Quantitative Differentiation of Aloesol from Its Closest Chromone Analogs


Lack of DPPH Radical Scavenging Activity Differentiates Aloesol Derivative from Other Aloe Phenolics

In a comparative DPPH assay, the Aloesol derivative 8-C-glu-7-O-methyl-(S)-Aloesol showed no detectable antioxidant activity, unlike other isolated Aloe constituents such as emodin, protocatechuic acid, and aloeresin G which demonstrated positive scavenging effects [1]. This result was benchmarked against the positive controls TBHQ, Vitamin C, and Vitamin E. This lack of activity is a critical differentiation point from aloesin, which is known to possess antioxidant properties [2].

Antioxidant Free Radical Scavenging Natural Product Chemistry

Selective Promotion of Fibroblast Proliferation Without Tyrosinase Inhibition: Aloesol's Unique Wound Healing Profile

A comparative study on fungal metabolites isolated Aloesol (compound 2) and found it promoted cell proliferation in NIH-3T3 murine fibroblasts, indicating wound-healing potential [1]. In stark contrast, Aloesol did not exhibit any tyrosinase inhibitory activity on L-tyrosine and L-DOPA substrates, whereas other fungal compounds in the same study (cerevisterol, 3β,5α,9α-trihydroxyergosta-7,22-diene-6-one, and ergosterol peroxide) demonstrated this activity [1]. This profile is distinct from the known Aloe chromone aloesin, which is a recognized tyrosinase inhibitor [2].

Wound Healing Tyrosinase Cosmeceuticals Fungal Metabolites

Aloesol as a Distinct Metabolic Endpoint: Quantitative Conversion from Aloesin by Gut Microflora

In an in vitro model of human intestinal metabolism, aloesin was completely converted to aloesone and subsequently to dl-aloesol by anaerobic fecal bacteria [1]. The process involves a C-glucosyl bond cleavage and reduction of the acetonyl side chain. Notably, 7-O-methylated aloesin derivatives were resistant to this cleavage, highlighting the structural specificity of this pathway [1]. Furthermore, aloesone can be reduced to dl-aloesol by the same bacterial mixture in a yield of 59% after a 3-day incubation [2]. This establishes Aloesol as the major, specific bacterial metabolite of aloesin, a property not shared by its methylated analogs.

Metabolism Pharmacokinetics Gut Microbiota Prodrug

Differential Inhibition of BACE1 by Aloesol Glycosides

In a screening of chromone glycosides against the Alzheimer's target BACE1 (β-secretase), the Aloesol derivative 8-C-glucosyl-(R)-aloesol showed 39.2% inhibition at a concentration of 0.1 mM [1]. Under the same conditions, the closely related 8-C-glucosyl-7-methoxy-(R)-aloesol exhibited only 26.8% inhibition [2]. While both are modest inhibitors, the 12.4% difference in inhibition highlights the significant impact of the 7-O-methyl group on BACE1 activity.

Alzheimer's Disease BACE1 Enzyme Inhibition Chromone Glycosides

Stereospecific Recognition as a Chemotaxonomic Marker

The (S)-configuration of 8-C-glucosyl-7-O-methyl-(S)-aloesol at C-10 is specifically recognized only in Aloe vera, while the corresponding (R)-diastereomer is absent from this species [1]. This stereospecificity provides a robust analytical handle for differentiating Aloe species and verifying authenticity. In contrast, aloesin, a major Aloe chromone, does not possess this chiral center and cannot serve as a stereochemical marker.

Chemotaxonomy Natural Product Isolation Quality Control Analytical Chemistry

Targeted Research and Industrial Applications for Aloesol and Its Derivatives


Wound Healing & Fibroblast Proliferation Studies

As demonstrated by its selective promotion of NIH-3T3 fibroblast proliferation without interfering with tyrosinase activity [1], Aloesol is an ideal tool for dissecting the early proliferative phase of wound healing. Researchers investigating scar formation, tissue regeneration, or developing fibroblast-targeted therapies can utilize Aloesol as a specific, clean probe, avoiding the confounding anti-melanogenic effects common to many Aloe chromones.

Gut Microbiota Metabolism & Prodrug Research

Given its established role as the primary bacterial metabolite of the prodrugs aloesin and aloesone [1][2], Aloesol is essential for any study aiming to understand the true in vivo pharmacology of Aloe-derived chromones. Researchers investigating the gut-brain axis, systemic effects of dietary Aloe, or developing orally bioavailable chromone-based drugs should prioritize Aloesol as the key active metabolite to track and quantify in biological matrices.

Authenticity & Quality Control of Aloe vera Products

The stereospecific presence of (S)-configured aloesol derivatives in Aloe vera, but not its (R)-diastereomer, provides a robust, single-compound chemotaxonomic marker for species authentication [1]. Analytical laboratories and quality control departments can leverage this feature for precise, chromatography-based verification of Aloe vera raw materials and finished products, ensuring botanical identity and preventing economic adulteration.

BACE1 Inhibitor Lead Optimization

The quantitative SAR data showing that methylation of the 7-OH group on the Aloesol scaffold reduces BACE1 inhibition by 12.4% [1][2] provides a clear directive for medicinal chemistry efforts targeting Alzheimer's disease. Researchers can use the non-methylated 8-C-glucosyl-(R)-aloesol core as a privileged starting point, focusing synthetic modifications on other regions of the molecule to enhance potency and selectivity while preserving the critical 7-OH pharmacophore.

Technical Documentation Hub

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